Imidazole-1-sulfonic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

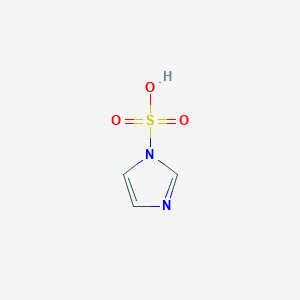

Imidazole-1-sulfonic acid is a heterocyclic organic compound that features both an imidazole ring and a sulfonic acid group. This compound is known for its versatility and is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-sulfonic acid typically involves the reaction of imidazole with sulfuric acid. One common method includes the direct protonation of imidazole with sulfuric acid under controlled conditions . The reaction is usually carried out in a solvent such as methanol, with the sulfuric acid added slowly to avoid excessive heat generation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as reflux and agitation are used to maintain the reaction environment .

Chemical Reactions Analysis

Acid-Base Reactions

Imidazole-1-sulfonic acid acts as a weak Brønsted acid in aqueous solutions, donating protons to form the conjugate base imidazole-1-sulfonate. This property enables its use in acid-catalyzed reactions:

-

Proton Transfer : The sulfonic acid group (–SO3H) readily donates protons, facilitating reactions such as esterification and hydrolysis.

-

pH-Dependent Solubility : The compound’s solubility increases in basic media due to deprotonation, forming water-soluble sulfonate salts .

Key Catalyzed Reactions

The sulfonic acid group enhances substrate electrophilicity, lowering activation energies and accelerating reaction rates. For example, in ultrasound-assisted cyclization, reaction times decreased from 45 min to 4 min compared to conventional methods .

Nucleophilic Substitution

The sulfonyl group participates in substitution reactions, forming derivatives with diverse functionalities:

-

Sulfonation : Reacts with chlorosulfonic acid below 0°C to yield sulfonated imidazole derivatives, purified via recrystallization.

-

Ionic Liquid Synthesis : Combines with 1,3-propanesultone under basic conditions to form sulfonic acid-functionalized ionic liquids (SAILs) .

Example Reaction Pathway

-

Step 1 : Imidazole reacts with 1,3-propanesultone via SN2 nucleophilic substitution.

-

Step 2 : Sulfonic acid functionalization using H2SO4 yields SAILs with high thermal stability (decomposition >130°C) .

Multi-Component Coupling Reactions

This compound facilitates the synthesis of complex heterocycles under ultrasonic irradiation:

Functionalization and Derivatization

The imidazole ring undergoes functionalization to yield bioactive or industrially relevant compounds:

Scientific Research Applications

Imidazole-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazole-1-sulfonic acid involves its ability to interact with various molecular targets. The imidazole ring can form stable complexes with metal ions, which is crucial in its role as a catalyst. The sulfonic acid group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Benzimidazole: Contains a fused benzene ring, known for its use in pharmaceuticals and as an antifungal agent.

Thiazole: Another heterocyclic compound with sulfur, used in the synthesis of various drugs and dyes.

Uniqueness: Imidazole-1-sulfonic acid is unique due to the presence of both the imidazole ring and the sulfonic acid group, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly valuable in applications requiring both catalytic activity and solubility .

Properties

Molecular Formula |

C3H4N2O3S |

|---|---|

Molecular Weight |

148.14 g/mol |

IUPAC Name |

imidazole-1-sulfonic acid |

InChI |

InChI=1S/C3H4N2O3S/c6-9(7,8)5-2-1-4-3-5/h1-3H,(H,6,7,8) |

InChI Key |

DJQSZCMOJNOVPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.